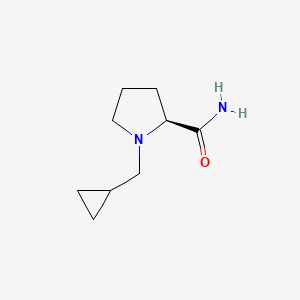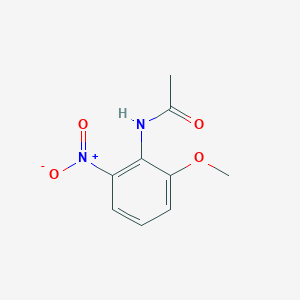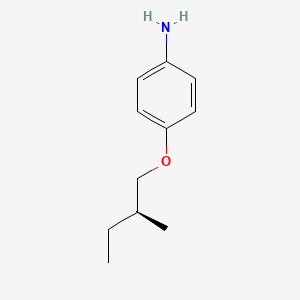![molecular formula C24H32N2O5 B570447 N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate CAS No. 2718-46-9](/img/new.no-structure.jpg)
N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate typically involves the reaction of diphenylmethanol with ethylenediamine under controlled conditions. The reaction is facilitated by the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain consistency and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate is used in various scientific research fields, including:
Chemistry: It serves as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate include:
- N-[2-(Diphenylmethoxy)ethyl]-N,N-dimethyl-ethylenediamine
- N-[2-(Diphenylmethoxy)ethyl]-N,N-diethyl-ethylenediamine
Uniqueness
What sets N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate apart from these similar compounds is its specific structure, which imparts unique reactivity and interaction profiles. This uniqueness makes it particularly valuable in certain research and industrial applications.
Propiedades
Número CAS |
2718-46-9 |
|---|---|
Fórmula molecular |
C24H32N2O5 |
Peso molecular |
428.529 |
Nombre IUPAC |
N/'-(2-benzhydryloxyethyl)-N,N,N/'-trimethylethane-1,2-diamine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H28N2O.C4H4O4/c1-21(2)14-15-22(3)16-17-23-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19;5-3(6)1-2-4(7)8/h4-13,20H,14-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
JZTZBPWPKDDCBG-BTJKTKAUSA-N |
SMILES |
CN(C)CCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Sinónimos |
Dimenhydrinate Impurity D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


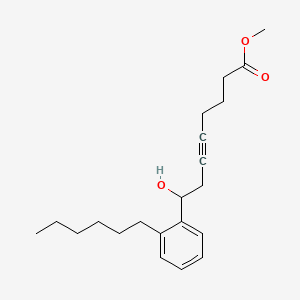
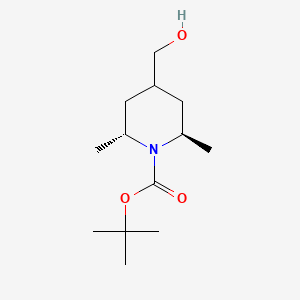
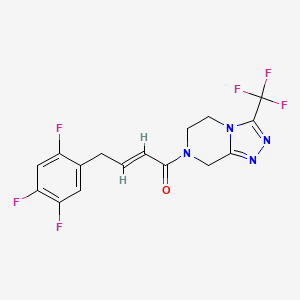
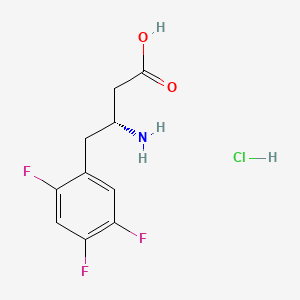
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
